6-Iodoindolizine
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Overview
Description
6-Iodoindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoindolizine can be achieved through various methods. One common approach involves the direct iodination of indolizine derivatives. For instance, the lithiation of indolizine followed by treatment with iodine can yield this compound. This method typically requires the use of a strong base like butyllithium (BuLi) and iodine (I2) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Iodoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex polycyclic structures.
Cross-Coupling Reactions: The iodine atom serves as a good leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Cycloaddition Reactions: Dienophiles and alkynes in the presence of catalysts.
Cross-Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution Reactions: Formation of azidoindolizine or cyanoindolizine derivatives.
Cycloaddition Reactions: Formation of polycyclic indolizine derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
6-Iodoindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes, biological markers, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 6-Iodoindolizine is largely dependent on its interaction with biological targets. It can act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom enhances its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Indolizine: The parent compound without the iodine substitution.
5-Iodoindolizine: An isomer with the iodine atom at the 5th position.
2-Iodoindolizine: An isomer with the iodine atom at the 2nd position.
Comparison:
Reactivity: 6-Iodoindolizine exhibits unique reactivity due to the position of the iodine atom, which can influence its electronic properties and steric effects.
Biological Activity: The biological activity of this compound may differ from its isomers due to variations in binding affinity and selectivity towards biological targets.
Properties
Molecular Formula |
C8H6IN |
---|---|
Molecular Weight |
243.04 g/mol |
IUPAC Name |
6-iodoindolizine |
InChI |
InChI=1S/C8H6IN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H |
InChI Key |
SNAVNJNXIGPFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)I |
Origin of Product |
United States |
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